1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydrobenzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydrobenzodiazole moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Scientific Research Applications
1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional fused rings.
Pyrrolidine-2-one: This compound features a pyrrolidine ring with a ketone group, offering different reactivity and biological activity.
Pyrrolidine-2,5-diones: These compounds have two ketone groups, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole |
InChI |
InChI=1S/C11H17N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h8-9,12H,1-7H2 |
InChI Key |
YUUVYQJTJZIXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=CN2C3CCNC3 |
Origin of Product |
United States |
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